molecular formula C16H18N4O2 B6453969 4-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]pyridine CAS No. 2321996-75-0

4-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]pyridine

Cat. No.: B6453969
CAS No.: 2321996-75-0
M. Wt: 298.34 g/mol
InChI Key: XUYRXVYMMDZKQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]pyridine is a heterocyclic compound featuring a pyridine ring linked via a carbonyl group to a piperidine moiety, which is substituted at the 4-position with a 3-cyclopropyl-1,2,4-oxadiazole ring. This structure combines three pharmacologically relevant motifs:

  • Pyridine: Aromatic nitrogen-containing ring, often involved in hydrogen bonding and π-π interactions.
  • Piperidine: Saturated six-membered ring with a nitrogen atom, enhancing conformational flexibility and solubility.
  • 1,2,4-Oxadiazole: A heterocycle known for metabolic stability and bioisosteric replacement of ester or amide groups.

Properties

IUPAC Name

[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(13-3-7-17-8-4-13)20-9-5-12(6-10-20)15-18-14(19-22-15)11-1-2-11/h3-4,7-8,11-12H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYRXVYMMDZKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CCN(CC3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]pyridine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of a suitable hydrazide with a nitrile oxide. This reaction often requires a base such as sodium hydroxide and is conducted under reflux conditions.

    Piperidine Derivative Synthesis: The piperidine ring is introduced through the reaction of a suitable amine with a carbonyl compound, often under acidic conditions to facilitate ring closure.

    Coupling Reactions: The final step involves coupling the oxadiazole and piperidine derivatives with a pyridine carboxylic acid or its derivative. This step may require a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other derivatives.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines or partially reduced oxadiazole derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

4-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of 4-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety can form hydrogen bonds and other interactions with active sites, while the piperidine and pyridine rings can enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Notable Properties Source
Target Compound C₁₆H₁₉N₄O₂ 305.35 Piperidine-1-carbonylpyridine + cyclopropyl oxadiazole Likely moderate solubility due to polar carbonyl -
4-(3-Cyclopropyl-oxadiazol-5-yl)piperidine HCl C₁₀H₁₅ClN₃O 236.70 Piperidine + cyclopropyl oxadiazole (hydrochloride salt) Improved solubility due to salt form
PSN375963 C₁₇H₂₄N₃O 286.40 Pyridine + 4-butylcyclohexyl oxadiazole Higher lipophilicity from alkyl chain
BK80323 C₁₆H₂₃N₃O₃ 305.37 Piperidine + oxolane-3-carbonyl + cyclopropyl oxadiazole Tetrahydrofuran carbonyl enhances polarity
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzenesulphonamide C₉H₉N₃O₃S 239.25 Benzenesulphonamide + cyclopropyl oxadiazole High melting point (192–194°C)
Key Observations:
  • Solubility : The hydrochloride salt in and the sulphonamide in exhibit enhanced solubility or crystallinity compared to the neutral target compound.
  • Lipophilicity : PSN375963’s 4-butylcyclohexyl group increases logP, whereas the target compound’s cyclopropyl balances lipophilicity and steric effects.
  • Synthetic Complexity : The target compound requires multi-step synthesis, including oxadiazole formation (e.g., via CDI-mediated cyclization) and piperidine-pyridine coupling.

Pharmacological Relevance

While biological data for the target compound are absent in the evidence, analogs provide insights:

  • PSN632408 (from ): Contains a pyridinyl-oxadiazole-piperidine scaffold, acting as a GPCR modulator.
  • Rimonabant analogs (e.g., AM251): Piperidine-carboxamide structures demonstrate the importance of the carbonyl group in receptor binding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.